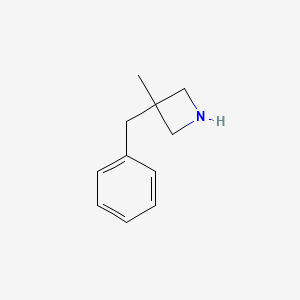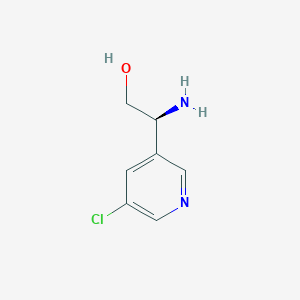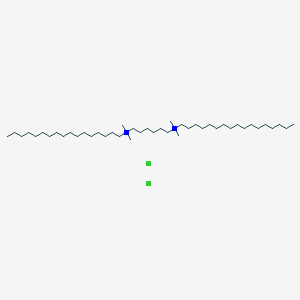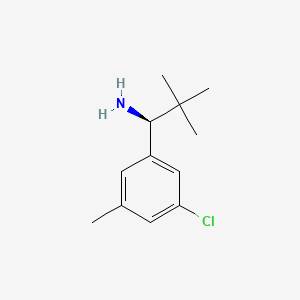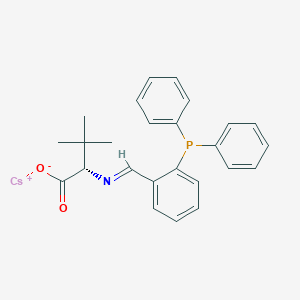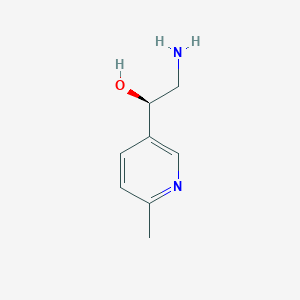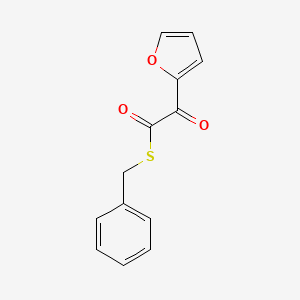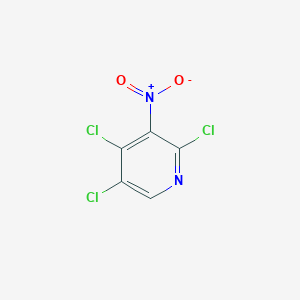
2,4,5-Trichloro-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichloro-3-nitropyridine is a chemical compound belonging to the class of nitropyridines. It is characterized by the presence of three chlorine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-3-nitropyridine typically involves the nitration of 2,4,5-trichloropyridine. One common method is the reaction of 2,4,5-trichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: 2,4,5-Trichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea are commonly used for substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,4,5-triaminopyridine or 2,4,5-trithiopyridine can be obtained.
Reduction Products: The primary product of reduction is 2,4,5-trichloro-3-aminopyridine.
科学的研究の応用
2,4,5-Trichloro-3-nitropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4,5-Trichloro-3-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be substituted by different nucleophiles. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
類似化合物との比較
2,4,6-Trichloro-3-nitropyridine: Similar in structure but with a different substitution pattern, leading to distinct reactivity and applications.
2,4-Dichloro-3-nitropyridine: Lacks one chlorine atom compared to 2,4,5-Trichloro-3-nitropyridine, resulting in different chemical properties.
3,5-Dichloro-2-nitropyridine: Another related compound with different substitution positions, affecting its reactivity and use.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
特性
分子式 |
C5HCl3N2O2 |
|---|---|
分子量 |
227.43 g/mol |
IUPAC名 |
2,4,5-trichloro-3-nitropyridine |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H |
InChIキー |
OWIVJWKLOMCHFL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


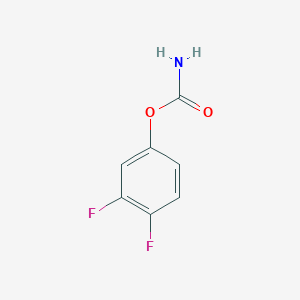
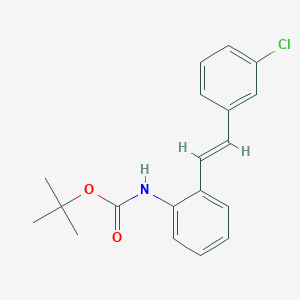
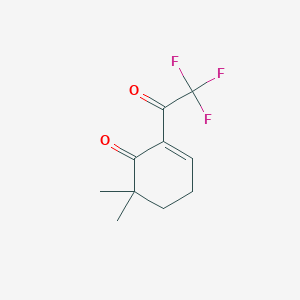
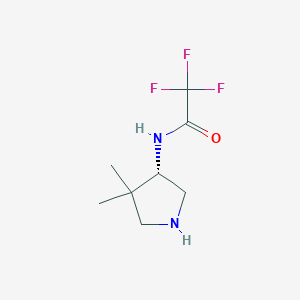
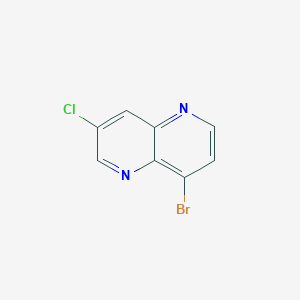
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
